Ethylenediaminetetraacetic acid tripotassium salt dihydrate
Overview
Description
Ethylenediaminetetraacetic acid tripotassium salt dihydrate (EDTA tripotassium salt dihydrate) is a compound that is used to eliminate inhibition of enzyme-catalyzed reactions due to traces of heavy metals . It is also used to study chelators, biochemicals, and reagents .
Molecular Structure Analysis
The molecular formula of this compound is C10H17K3N2O10 . Its IUPAC name is tripotassium 2-({2-[bis(carboxylatomethyl)amino]ethyl}(carboxymethyl)amino)acetate dihydrate .Physical And Chemical Properties Analysis
This compound appears as a white to pale yellow powder or granules . It is soluble in water and potassium hydroxide . The compound has a water content (Karl Fischer Titration) of 7.1-9.1% . It has a melting point of 182 °C (dec.) (lit.) .Scientific Research Applications
Anticoagulant in Hematologic Testing
EDTA-K3 is used as an anticoagulant in blood specimens for hematologic testing. However, studies suggest that dipotassium EDTA (K2-EDTA) is preferred over tripotassium EDTA (K3-EDTA) due to its solubility and lesser impact on red blood cell size and storage stability (England et al., 1993).
Stability in Blood Analysis
Research on the stability of blood in various anticoagulants, including EDTA-K3, shows that EDTA-K3 stabilizes blood for up to 24 hours in refrigeration for various blood cell counts and hemoglobin measurements. This stability allows for its use in quality control of hematological analysis (Brittin et al., 1969).
Comparison with Other Anticoagulants
A study comparing EDTA-K3 with sodium citrate in dogs found significant differences in hemoglobin concentration, hematocrit, and platelet count. This highlights the specific applicability and limitations of EDTA-K3 in veterinary hematology (Żmigrodzka et al., 2012).
Influence on Insulin Measurement
EDTA-K3's impact on the stability of insulin and C-peptide in blood samples was studied, revealing that dipotassium EDTA (K2-EDTA) is more effective than EDTA-K3 in maintaining insulin stability, emphasizing the importance of the type of EDTA used in specific biochemical analyses (Déchelotte et al., 2016).
Use in Endodontics
EDTA, including its tripotassium salt, is used in endodontics for its chelating properties, particularly in binding with calcium ions in dentine to form soluble calcium chelates. This is essential for procedures like root canal treatments (Mohammadi et al., 2013).
Solubility in Supercritical Carbon Dioxide
Research on the solubility of antioxidants like EDTA salts in supercritical carbon dioxide reveals insights into the physicochemical properties of these compounds, which is valuable in various industrial and scientific applications (Wang & Wu, 2016).
Safety And Hazards
Ethylenediaminetetraacetic acid tripotassium salt dihydrate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Future Directions
Ethylenediaminetetraacetic acid tripotassium salt dihydrate is used to study chelators, biochemicals, and reagents . It has been used in a study to assess the safety of EDTA and HEDTA ingredients in cosmetic formulations . It is expected that this compound will continue to be used in similar studies and applications in the future.
properties
IUPAC Name |
tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.3K.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;3*+1;;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPFUJCWRWFQIY-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17K3N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369775 | |
Record name | EDTA tripotassium salt dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylenediaminetetraacetic acid tripotassium salt dihydrate | |
CAS RN |
65501-24-8 | |
Record name | EDTA tripotassium salt dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylenediaminetetraacetic acid, tripotassium salt dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.